C12 Nbd-sphingosine, beta-D-lactosyl

Catalog No.
S1967011
CAS No.
474943-06-1
M.F
C48H81N5O16
M. Wt
984.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C12 Nbd-sphingosine, beta-D-lactosyl

CAS Number

474943-06-1

Product Name

C12 Nbd-sphingosine, beta-D-lactosyl

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Molecular Formula

C48H81N5O16

Molecular Weight

984.2

InChI

InChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1

InChI Key

BMEDTTDNSALUFC-OXMKHARGSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
  • C12 Nbd-sphingosine, beta-D-lactosyl is a synthetic analog of lactosylceramide, a naturally occurring glycosphingolipid.
  • It is specifically designed for research purposes due to the presence of a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to its fatty acid chain [, ].

Molecular Structure Analysis

  • The core structure consists of a sphingosine backbone (a long-chain amino alcohol) linked to a fatty acid chain containing 12 carbons (C12) and the NBD group.
  • Attached to the sphingosine is a lactose disaccharide (galactose linked to glucose), forming the lactosyl headgroup [, ].
  • The NBD group provides fluorescent properties, allowing researchers to track and visualize the molecule within cells [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for C12 Nbd-sphingosine, beta-D-lactosyl is not readily available in scientific literature. However, synthesis of similar NBD-labeled sphingolipids often involves coupling reactions between NBD-containing precursors and ceramides or lactosylceramides.
  • Decomposition: The decomposition pathways of C12 Nbd-sphingosine, beta-D-lactosyl haven't been extensively studied in research, but it is likely to undergo hydrolysis under strong acidic or basic conditions, breaking down the amide bond and glycosidic linkages.

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties such as melting point, boiling point, and solubility for C12 Nbd-sphingosine, beta-D-lactosyl is not widely available.
  • However, based on its structure, it is expected to be insoluble in water and soluble in organic solvents commonly used for lipids [].
  • C12 Nbd-sphingosine, beta-D-lactosyl acts as a fluorescent probe for lactosylceramides.
  • Due to its structural similarity to natural lactosylceramide, it can incorporate into cellular membranes and mimic the behavior of endogenous lactosylceramide [].
  • The NBD group allows researchers to monitor the trafficking, localization, and metabolism of lactosylceramides within cells using fluorescence microscopy techniques [, ].
  • Information on the specific hazards associated with C12 Nbd-sphingosine, beta-D-lactosyl is limited.
  • As with most organic compounds, it is advisable to handle it with care following general laboratory safety protocols for potentially hazardous materials.

Please Note:

  • The lack of specific data on some aspects (synthesis, properties, hazards) highlights the need for further research on C12 Nbd-sphingosine, beta-D-lactosyl.

Sphingolipid Research

C12 NBD-Sphingosine, beta-D-Lactosyl belongs to a class of molecules called fluorescent sphingolipids. Sphingolipids are a type of lipid found in cell membranes. C12 NBD-Sphingosine, beta-D-Lactosyl incorporates a fluorescent tag (NBD) onto a natural sphingolipid (sphingosine) with an attached lactose sugar group (beta-D-lactosyl). This fluorescent tag allows researchers to track the movement and localization of these sphingolipids within cells using microscopy techniques [].

Studies have employed C12 NBD-Sphingosine, beta-D-Lactosyl to investigate various aspects of sphingolipid biology, including:

  • Sphingolipid trafficking: By monitoring the fluorescence of C12 NBD-Sphingosine, beta-D-Lactosyl, researchers can visualize how sphingolipids are transported within cells and between different cellular compartments [].
  • Sphingolipid-protein interactions: The molecule can be used to identify proteins that interact with sphingolipids by observing colocalization of the fluorescent tag with specific proteins using immunofluorescence techniques [].

Glycosphingolipid Research

The beta-D-lactosyl sugar group on C12 NBD-Sphingosine, beta-D-Lactosyl makes it a useful tool for studying a specific class of sphingolipids called glycosphingolipids. Glycosphingolipids have sugar moieties attached to their ceramide backbone and are found on the outer surface of the cell membrane. C12 NBD-Sphingosine, beta-D-Lactosyl can be used to:

  • Investigate the role of glycosphingolipids in cell signaling: Certain glycosphingolipids are involved in cell signaling pathways. By studying the localization and movement of C12 NBD-Sphingosine, beta-D-Lactosyl, researchers can gain insights into how these processes are regulated [].
  • Understand the interaction of glycosphingolipids with pathogens: Some pathogens recognize and bind to specific glycosphingolipids on the cell surface. C12 NBD-Sphingosine, beta-D-Lactosyl can be used to study these interactions and develop new therapeutic strategies [].

XLogP3

6.8

Dates

Modify: 2023-08-16

Explore Compound Types